

Probing the Interaction of Enfuvirtide with HIV-1 gp41: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the interaction between the HIV-1 fusion inhibitor Enfuvirtide (T-20) and its target, the gp41 transmembrane glycoprotein. Understanding this interaction is crucial for elucidating the mechanism of action of Enfuvirtide, investigating drug resistance, and developing next-generation HIV fusion inhibitors.

Introduction

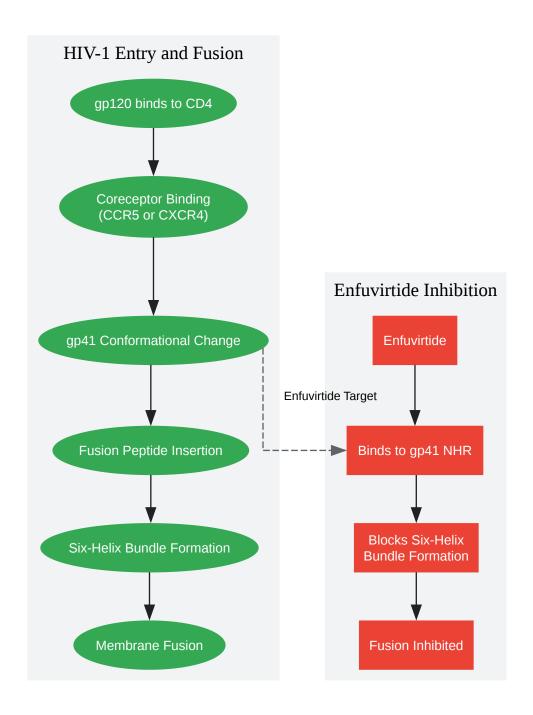
Enfuvirtide is a synthetic 36-amino acid peptide that mimics a segment of the C-terminal heptad repeat (CHR) region of HIV-1 gp41.[1] Its mechanism of action involves binding to the N-terminal heptad repeat (NHR) of gp41, thereby preventing the conformational changes required for the fusion of the viral and cellular membranes.[1][2][3] This blocks the entry of the virus into the host cell.[2] The study of this peptide-protein interaction utilizes a variety of biophysical and biochemical techniques to characterize the binding affinity, kinetics, thermodynamics, and structural details of the complex.

Mechanism of Action of Enfuvirtide

The entry of HIV-1 into a host cell is a multi-step process mediated by the viral envelope glycoprotein complex, composed of gp120 and gp41.[4] Binding of gp120 to the CD4 receptor and a coreceptor on the target cell triggers conformational changes in gp41.[4] This exposes the hydrophobic fusion peptide, which inserts into the target cell membrane, and the NHR and CHR regions of gp41. The NHR and CHR domains then associate to form a stable six-helix



bundle (6HB), pulling the viral and cellular membranes into close proximity and facilitating fusion.[5] Enfuvirtide competitively binds to the NHR, preventing its interaction with the CHR and halting the fusion process.[1]



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Mechanism of Enfuvirtide Action.



Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the interaction between Enfuvirtide and gp41.

Table 1: Antiviral Activity of Enfuvirtide

HIV-1 Strain/Variant	Туре	IC50 (nM)	Reference
HIV-1 IIIB	Laboratory-adapted (X4)	1.7	[4]
HIV-1 Bal	Laboratory-adapted (R5)	3.2	[4]
Primary Isolate 92HT593	Subtype B	0.34	[4]

Table 2: Binding Affinity of Enfuvirtide and its Conjugates to gp41 N-terminal Heptad Repeat (NHR) Peptides

Ligand	gp41 NHR Fragment	Method	Kd (nM)	Reference
Enfuvirtide	N46	SPR	182	[2]
PEG2k- Enfuvirtide	N46	SPR	307	[2]
Enfuvirtide-PEG Conjugates	N46	SPR	307 - 1410	[2]

Table 3: Thermodynamic Parameters of Peptide Binding to gp41 NHR Analogs

Interacting Peptides	Method	Stoichiometry (n)	ΔH (kcal/mol)	ΔS (cal/mol·deg)
Sifuvirtide and N36	ITC	1:1	-	-



Note: Specific thermodynamic values for Enfuvirtide were not readily available in the provided search results, however, the methodology is directly applicable.

Experimental Protocols

This section provides detailed protocols for key experiments used to study the Enfuvirtide-gp41 interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[6][7]

Objective: To determine the thermodynamic profile of Enfuvirtide binding to a soluble gp41 NHR peptide (e.g., N36).

Materials:

- Enfuvirtide
- Synthetic gp41 NHR peptide (e.g., N36)
- ITC buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
- Isothermal titration calorimeter

- Sample Preparation:
 - Dissolve and extensively dialyze both Enfuvirtide and the N36 peptide against the same
 ITC buffer to ensure buffer matching.[6]
 - Determine the accurate concentrations of both peptide solutions using a reliable method (e.g., UV-Vis spectroscopy).
- Instrument Setup:
 - Set the experimental temperature (e.g., 25°C).[8]

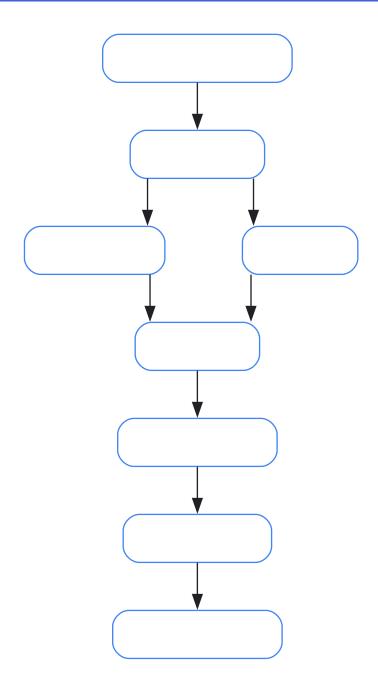
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- Equilibrate the calorimeter until a stable baseline is achieved.
- Titration:
 - Load the N36 peptide solution (typically 10 μM) into the sample cell.[8]
 - Load the Enfuvirtide solution (typically 200-300 μM) into the injection syringe.[8]
 - \circ Perform a series of injections (e.g., 25 injections of 5 μ L) of the Enfuvirtide solution into the sample cell at regular intervals (e.g., 480 seconds).[8]
- Data Analysis:
 - Integrate the heat-change peaks from the titration.
 - \circ Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, Δ H, and Δ S.





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Isothermal Titration Calorimetry Workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.[2]

Objective: To determine the binding kinetics and affinity of Enfuvirtide to an immobilized gp41 NHR peptide.



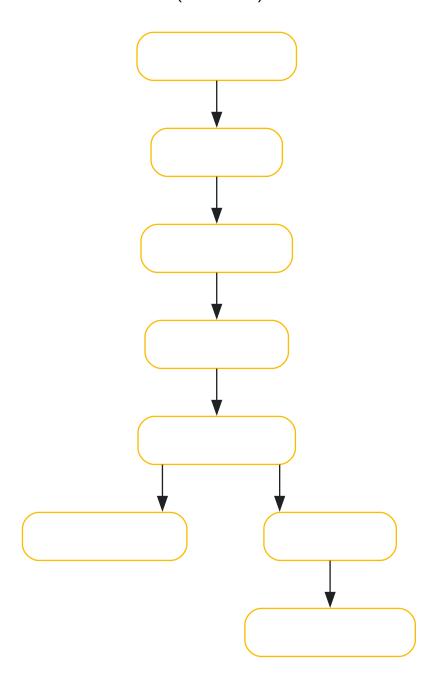
Materials:

- Enfuvirtide and its analogs
- Synthetic gp41 NHR peptide (e.g., N46) with a tag for immobilization (e.g., Biotin)
- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., Streptavidin-coated)
- Running buffer (e.g., PBS + 0.05% v/v Tween 20, pH 7.4)[2]
- · Regeneration solution

- · Chip Preparation:
 - Immobilize the biotinylated N46 peptide onto the surface of a streptavidin-coated sensor chip.
- · Binding Analysis:
 - Prepare a series of concentrations of Enfuvirtide in the running buffer.
 - Inject the Enfuvirtide solutions over the sensor chip surface at a constant flow rate.
 - Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
 - Replace the Enfuvirtide solution with running buffer to monitor the dissociation phase.
- Regeneration:
 - Inject a regeneration solution to remove the bound Enfuvirtide and prepare the chip for the next cycle.
- Data Analysis:



• Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).



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Surface Plasmon Resonance Workflow.

Circular Dichroism (CD) Spectroscopy

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CD spectroscopy is used to assess the secondary structure of peptides and proteins and can detect conformational changes upon binding.[6][9] Enfuvirtide is largely unstructured in solution but adopts an α -helical conformation upon binding to the gp41 NHR.[2]

Objective: To monitor the induction of α -helicity in Enfuvirtide upon interaction with a gp41 NHR peptide.

Materials:

- Enfuvirtide
- Synthetic gp41 NHR peptide (e.g., N36)
- Phosphate-buffered saline (PBS), pH 7.4
- CD spectropolarimeter
- Quartz cuvette (1 mm path length)[6]

- Sample Preparation:
 - Prepare solutions of Enfuvirtide and N36 peptide in PBS to final concentrations of 10-20 μM.[6]
- Spectral Acquisition:
 - Record the far-UV CD spectrum (e.g., 190-260 nm) of Enfuvirtide alone.
 - Record the CD spectrum of the N36 peptide alone.
 - Mix Enfuvirtide and N36 in a 1:1 molar ratio and record the CD spectrum of the complex.
- Instrument Settings:
 - Set the temperature to 25°C.[6]



- Use appropriate scanning parameters (e.g., scan rate of 100 nm/min, 1-nm step resolution).[9]
- Data Analysis:
 - Compare the spectra. An increase in the negative signal at 208 and 222 nm for the complex compared to the individual components indicates an increase in α-helical content.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the Enfuvirtide-gp41 complex, revealing the precise molecular interactions.[4][10]

Objective: To determine the three-dimensional structure of Enfuvirtide in complex with a gp41 NHR peptide.

- Protein Expression and Purification:
 - Express and purify the gp41 NHR peptide (e.g., N36) and synthesize Enfuvirtide.
- Complex Formation and Crystallization:
 - Mix Enfuvirtide and the NHR peptide in an appropriate molar ratio to form the complex.
 - Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain diffraction-quality crystals.
- Data Collection:
 - Cryo-protect the crystals and collect X-ray diffraction data, often using a synchrotron source.[4]
- Structure Determination and Refinement:
 - Solve the crystal structure using methods like molecular replacement, using a known gp41 core structure as a search model.[4]



- Refine the atomic model against the diffraction data to obtain the final structure.
- Structural Analysis:
 - Analyze the structure to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between Enfuvirtide and the gp41 NHR.

Fluorescence Polarization (FP) Assay

FP is a homogeneous assay suitable for high-throughput screening of inhibitors that disrupt the Enfuvirtide-gp41 interaction.[11][12]

Objective: To develop a competitive binding assay to screen for inhibitors of the Enfuvirtidegp41 interaction.

Materials:

- Fluorescently labeled Enfuvirtide analog (e.g., FITC-Enfuvirtide)
- gp41 NHR peptide
- Assay buffer
- Microplate reader with polarization filters

- Assay Development:
 - Determine the optimal concentrations of the fluorescently labeled Enfuvirtide and the NHR peptide that give a stable and significant FP signal.
- Competition Assay:
 - In a microplate, add the fluorescently labeled Enfuvirtide and the NHR peptide.
 - Add varying concentrations of a test compound (potential inhibitor).
 - Incubate to allow the binding to reach equilibrium.



Measurement:

- Measure the fluorescence polarization. A decrease in polarization indicates that the test compound has displaced the fluorescently labeled Enfuvirtide from the NHR peptide.
- Data Analysis:
 - Plot the FP signal against the concentration of the test compound to determine the IC₅₀ value.

Conclusion

The methods described in these application notes provide a comprehensive toolkit for researchers studying the interaction of Enfuvirtide with HIV-1 gp41. From detailed structural analysis by X-ray crystallography and NMR to the thermodynamics and kinetics of binding measured by ITC and SPR, and high-throughput screening with FP assays, these techniques offer multi-faceted insights into the mechanism of this important antiviral drug. The provided protocols serve as a starting point for the design and execution of experiments aimed at furthering our understanding of HIV-1 fusion and the development of new and improved inhibitors.

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